molecular formula C10H19NO3S B13337950 Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate

Cat. No.: B13337950
M. Wt: 233.33 g/mol
InChI Key: UIJGNEUBZOZOHY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate is an organic compound with a complex structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate typically involves the reaction of tetrahydro-2H-thiopyran-4-ylmethylamine with methyl 2-hydroxy-3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted amines

Scientific Research Applications

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
  • Tetrahydro-4H-thiopyran-4-ones
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a thiopyran ring

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

methyl 2-hydroxy-3-(thian-4-ylmethylamino)propanoate

InChI

InChI=1S/C10H19NO3S/c1-14-10(13)9(12)7-11-6-8-2-4-15-5-3-8/h8-9,11-12H,2-7H2,1H3

InChI Key

UIJGNEUBZOZOHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CNCC1CCSCC1)O

Origin of Product

United States

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